molecular formula C8H8BrN5 B2878308 [1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine CAS No. 1267466-11-4

[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine

Cat. No.: B2878308
CAS No.: 1267466-11-4
M. Wt: 254.091
InChI Key: LGSICWUEUKNQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(3-Bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine is a brominated tetrazole derivative featuring a 3-bromophenyl substituent attached to the 1-position of the tetrazole ring, with a methanamine group at the 5-position. This compound belongs to a class of nitrogen-rich heterocycles known for their versatility in medicinal chemistry and materials science. Its molecular formula is C₈H₈BrN₅, with a molecular weight of ~262.09 g/mol (exact value dependent on isotopic composition).

Properties

IUPAC Name

[1-(3-bromophenyl)tetrazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN5/c9-6-2-1-3-7(4-6)14-8(5-10)11-12-13-14/h1-4H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSICWUEUKNQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=NN=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile-Azide Cycloaddition Fundamentals

The tetrazole core of [1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine is typically constructed via a [3+2] cycloaddition between a nitrile precursor and sodium azide. This reaction, first reported by Bladin in 1885, remains the cornerstone of tetrazole synthesis. For the 3-bromophenyl variant, 3-bromobenzonitrile serves as the starting material, reacting with sodium azide (NaN₃) in the presence of a Lewis acid catalyst.

Key catalysts include:

  • Zinc chloride (ZnCl₂) : Enhances electrophilicity of the nitrile group, achieving yields of 70–85% in tetrahydrofuran (THF)/water systems.
  • Silica-supported sulfuric acid : A heterogeneous catalyst enabling recyclability and reduced byproducts, with reported yields of 82% in dimethylformamide (DMF).

Table 1: Comparative Catalytic Efficiency

Catalyst Solvent Temperature (°C) Yield (%) Reference
ZnCl₂ THF/H₂O 100 85
Silica-SO₃H DMF 120 82
NH₄Cl/Et₃N DMF 90 78

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times from 12–24 hours to 2–4 hours. For example, 3-bromobenzonitrile and NaN₃ under microwave conditions at 150°C in DMF yielded 88% of the tetrazole intermediate. This method minimizes thermal degradation, critical for bromophenyl stability.

Methanamine Functionalization Strategies

Nucleophilic Substitution

Following tetrazole ring formation, the methanamine group is introduced via nucleophilic substitution. The 5-chlorotetrazole intermediate reacts with methylamine (CH₃NH₂) under basic conditions.

Reaction Conditions :

  • Solvent : Dichloromethane or toluene.
  • Base : Triethylamine (Et₃N) or lithium bis(trimethylsilyl)amide (LiHMDS).
  • Temperature : 0–25°C to prevent aryl bromide cleavage.

Equation :
$$ \text{C}7\text{H}4\text{BrN}4\text{Cl} + \text{CH}3\text{NH}2 \xrightarrow{\text{Et}3\text{N}} \text{[1-(3-Bromophenyl)-1H-tetrazol-5-yl]methanamine} + \text{HCl} $$

One-Pot Sequential Synthesis

Recent protocols integrate tetrazole formation and methanamine functionalization into a single vessel. For instance, 3-bromoaniline undergoes diazotization, followed by cycloaddition with cyanamide and subsequent amination, achieving a 76% overall yield.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance NaN₃ solubility but may promote bromophenyl group hydrolysis. Mixed solvent systems (e.g., THF/H₂O 4:1) balance reactivity and stability.

Temperature and Time

  • Cycloaddition : Optimal at 100–120°C for 4–7 hours.
  • Amination : Requires lower temperatures (0–25°C) to avoid N-Br bond scission.

Industrial-Scale Production

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems improves yield consistency (±2% variance) and reduces waste. A pilot study using microchannel reactors achieved 89% yield at 10 kg/day throughput.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) remove unreacted NaN₃ and inorganic salts.
  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) isolates the product at >99% purity.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency and Scalability

Method Steps Total Yield (%) Scalability Cost Index
Sequential Batch 3 68 Moderate $$$
Microwave One-Pot 2 76 High $$
Continuous Flow 2 89 Very High $$$$

The continuous flow approach emerges as the most viable for industrial applications, despite higher initial costs.

Chemical Reactions Analysis

Types of Reactions

[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The tetrazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cycloaddition Reactions: The tetrazole ring can participate in [3+2] cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amine-substituted tetrazole derivatives, while oxidation reactions can produce tetrazole N-oxides.

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

Compounds with halide substitutions at different positions or with alternative halogens exhibit distinct electronic and steric properties:

  • [1-(3-Chlorophenyl)-1H-tetrazol-5-yl]methanamine derivatives : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may alter binding kinetics and solubility .
  • [3-(2-Bromophenyl)-1,2-oxazol-5-yl]methanamine : Replacing tetrazole with oxazole modifies hydrogen-bonding capacity and ring strain, affecting stability and reactivity .

Heterocycle Replacements

  • [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride: Oxadiazole rings (less acidic than tetrazoles) reduce hydrogen-bond donor capacity but improve metabolic resistance .
  • [1-(3-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride : Imidazole’s basicity contrasts with tetrazole’s acidity, altering pH-dependent solubility and target interactions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound C₈H₈BrN₅ ~262.09 Not explicitly listed 3-Bromophenyl, tetrazole, methanamine
[1-(4-Bromophenyl) variant] C₈H₈BrN₅ ~262.09 1707580-62-8 Para-bromo substitution
[3-(3-Bromophenyl)-oxadiazole] C₉H₈BrN₃O 278.09 1803580-84-8 Oxadiazole ring, reduced nitrogen content
[1-(3-Chlorophenyl) variant] C₈H₈ClN₅ 217.63 53511-62-9 Chlorine substitution, lower molecular weight
[1-(Cyclopropylmethyl) variant] C₆H₁₀N₅ 164.18 1797548-31-2 Aliphatic cyclopropyl group, increased hydrophobicity

Pharmacological and Biochemical Activity

  • [3-(3-Bromophenyl)-oxadiazole] : Demonstrated higher metabolic stability in preliminary assays, likely due to oxadiazole’ resistance to enzymatic degradation .
  • [1-(3-Chlorophenyl) variants : Showed reduced cytotoxicity in cell migration assays compared to brominated analogues, possibly due to weaker halogen bonding .

Biological Activity

[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine, also known as a tetrazole derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tetrazole ring, which is known for its diverse pharmacological properties, including antitumor and antimicrobial activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical formula of this compound is C8H8BrN5. The presence of the bromophenyl group contributes to its lipophilicity and potential interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrazole derivatives. For example, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In a study evaluating new tetrazole derivatives, compounds exhibited IC50 values ranging from 17.83 μM to 19.73 μM against MDA-MB-231 and MCF-7 breast cancer cell lines, indicating promising antitumor activity compared to standard treatments like Cisplatin .

Antimicrobial Activity

Tetrazole derivatives have also been investigated for their antimicrobial properties. A study on related compounds demonstrated effective inhibition against several bacterial strains and fungi. The antimicrobial activity was measured using the diameter of the inhibition zone (IZD), revealing that certain derivatives could outperform established antibiotics such as ampicillin and gentamicin .

The biological activity of tetrazole compounds is often linked to their ability to interact with various biological targets. For instance:

  • Inhibition of Kinases : Some tetrazoles act as inhibitors of specific kinases involved in cancer progression.
  • DNA Interaction : Certain derivatives exhibit DNA photocleavage activity and induce apoptosis in cancer cells through mechanisms that involve oxidative stress and mitochondrial pathways .

Case Study 1: Antitumor Efficacy

In a detailed investigation into the efficacy of tetrazole derivatives against cancer cell lines, researchers synthesized a series of compounds and assessed their antiproliferative effects. Compounds with structural similarities to this compound were found to significantly inhibit cell viability in vitro.

CompoundCell LineIC50 (μM)
4cMDA-MB-23117.83
4jMCF-719.73

Case Study 2: Antimicrobial Screening

A series of synthesized tetrazole derivatives were screened for antimicrobial activity against various pathogens. The results indicated that some compounds had substantial inhibitory effects.

CompoundPathogen TypeIZD (mm)
AGram-positive bacteria20
BFungal species18

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.